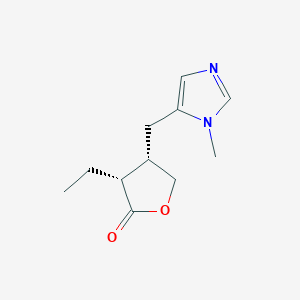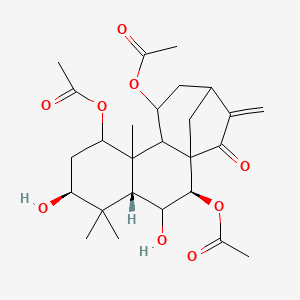
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester is a benzodioxine.
Aplicaciones Científicas De Investigación
Synthesis and Precursor Use
- Synthesis of Therapeutic Compounds : The compound is used as a precursor in synthesizing potential therapeutic compounds. Specifically, it reacts with nucleophilic amines to give access to various carboxamides and carboxylic esters with potential therapeutic applications (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
X-ray Diffraction Analysis
- X-ray Powder Diffraction Studies : This compound plays a role in the X-ray powder diffraction analysis of other significant compounds, like apixaban, an anticoagulant. The structural details of such compounds are elucidated using X-ray powder diffraction data (Wang, Suo, Zhang, Hou, & Li, 2017).
Pharmaceutical Research
- Development of Anticonvulsant Agents : It is involved in the synthesis of amino amides and amino esters based on cyclopentane-1-carboxylic acid. These synthesized compounds are investigated for their anticonvulsant activities, making it a crucial component in the development of new anticonvulsant drugs (Arustamyan et al., 2019).
Molecular and Crystal Structure Analysis
- Analysis of Molecular and Crystal Structures : The compound contributes to the synthesis and analysis of other chemical structures. For example, it aids in the study of molecular and crystal structures of various pyrazole derivatives (Rodinovskaya et al., 2003).
Receptor Activation Studies
- Receptor Activation Research : The compound is utilized in synthesizing heteroarotinoids. These synthesized compounds are then analyzed for their capabilities in activating retinoic acid receptors and inducing tissue transglutaminase activity, which is vital in pharmaceutical and biochemical research (Berlin et al., 2005).
Analgesic and Anti-inflammatory Agent Synthesis
- Synthesis of Analgesic and Anti-inflammatory Agents : It is key in synthesizing a series of pyrazole-4-carboxylic acid ethyl esters. These compounds are studied for their analgesic and anti-inflammatory activities, suggesting its importance in the development of new pain relief and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Corrosion Inhibition Studies
- Steel Corrosion Inhibition : Pyrazole derivatives of this compound are evaluated as corrosion inhibitors for steel in hydrochloric acid. This application is significant in industrial and material science research (Herrag et al., 2007).
Anti-inflammatory Research
- Anti-inflammatory Research : The compound aids in the synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, which are then tested for their anti-inflammatory properties. This is crucial in the search for new and effective anti-inflammatory drugs (Vazquez, Rosell, & Pujol, 1996).
Propiedades
Nombre del producto |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester |
|---|---|
Fórmula molecular |
C14H14N2O5 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-2-19-14(18)13-10(17)8-16(15-13)9-3-4-11-12(7-9)21-6-5-20-11/h3-4,7-8,17H,2,5-6H2,1H3 |
Clave InChI |
IBFLUSMRXQCEJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCCO3 |
Solubilidad |
43.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl(2s,3r)-3-Hydroxy-4-(N-Isobutylbenzo[d][1,3]dioxole-5-Sulfonamido)-1-Phenylbutan-2-Ylcarbamate](/img/structure/B1220155.png)



![4,6-Dicarboxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-propanoic acid](/img/structure/B1220162.png)




